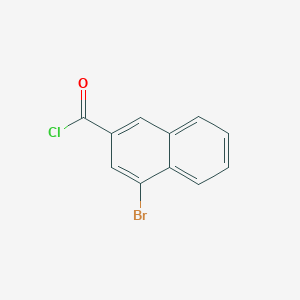

4-Bromo-2-naphthoyl chloride

CAS No.:

Cat. No.: VC15910495

Molecular Formula: C11H6BrClO

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6BrClO |

|---|---|

| Molecular Weight | 269.52 g/mol |

| IUPAC Name | 4-bromonaphthalene-2-carbonyl chloride |

| Standard InChI | InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H |

| Standard InChI Key | HRHJMUDIGYWLMN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Bromo-2-naphthoyl chloride belongs to the class of naphthoyl halides, distinguished by its substitution pattern. The IUPAC name, 4-bromonaphthalene-2-carbonyl chloride, reflects the positions of functional groups on the naphthalene backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261531-38-7 | Chemsrc |

| Molecular Formula | Chemsrc | |

| Molecular Weight | 269.52 g/mol | Chemsrc |

| SMILES Notation | ClC(=O)c1cc(Br)c2ccccc2c1 | PubChem |

The planar naphthalene system confers rigidity, while the electron-withdrawing acyl chloride and bromine groups direct electrophilic and nucleophilic reactions to specific ring positions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most direct route involves chlorination of 4-bromo-2-naphthoic acid using reagents such as thionyl chloride () or phosphorus pentachloride ():

Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and reflux temperatures () .

Bromination Strategies

Prior synthesis of the precursor, 4-bromo-2-naphthoic acid, often employs electrophilic aromatic substitution. For example, bromination of 2-naphthoic acid using bromine () in the presence of as a catalyst:

Selectivity for the 4-position arises from the directing effects of the electron-withdrawing carboxylic acid group .

Industrial Optimization

Patent WO2014069674A1 outlines scalable methods for brominated naphthoic acids, which can be adapted for 4-bromo-2-naphthoyl chloride production. Key innovations include:

-

Continuous flow reactors to enhance heat transfer and reaction uniformity.

-

Catalytic systems utilizing copper(I) bromide in Sandmeyer reactions for bromine introduction .

-

Solvent-free conditions or water-based systems to reduce environmental impact .

Reactivity and Functional Transformations

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid nucleophilic attack, forming derivatives such as amides, esters, and anhydrides:

This reactivity is exploited in peptide coupling and polymer synthesis .

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed couplings, including:

-

Suzuki-Miyaura: Palladium-catalyzed coupling with arylboronic acids to form biaryl structures.

-

Buchwald-Hartwig Amination: Introduction of amine groups at the 4-position.

Stability Considerations

4-Bromo-2-naphthoyl chloride is moisture-sensitive, hydrolyzing to 4-bromo-2-naphthoic acid in aqueous environments:

Storage under inert atmospheres (e.g., ) and anhydrous conditions is essential .

Applications in Chemical Research

Pharmaceutical Intermediates

This compound is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, coupling with aminopyridines yields candidates for tyrosine kinase inhibition.

Materials Science

Its rigid aromatic structure facilitates the synthesis of liquid crystals and conducting polymers. Derivatives with long alkyl chains exhibit mesomorphic properties suitable for display technologies .

Agrochemistry

Brominated naphthoyl chlorides are intermediates in herbicides and fungicides, leveraging their ability to disrupt microbial cell membranes .

Comparative Analysis with Structural Analogs

| Compound | Substitution Pattern | Reactivity Difference |

|---|---|---|

| 4-Bromo-1-naphthoyl chloride | Br at 1, COCl at 4 | Reduced electrophilicity at COCl due to meta-directing Br |

| 2-Bromo-1-naphthoyl chloride | Br at 2, COCl at 1 | Enhanced para-substitution in coupling reactions |

The 4-bromo-2-naphthoyl isomer exhibits optimal balance between electronic activation and steric accessibility.

Emerging Research Directions

Catalytic Asymmetric Synthesis

Recent studies explore chiral catalysts to generate enantiomerically pure naphthoyl derivatives for pharmaceutical applications .

Green Chemistry Innovations

Efforts to replace thionyl chloride with biobased chlorinating agents (e.g., oxalyl chloride from renewable sources) aim to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume